3-Butyloxetan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102547-96-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-butyloxetan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-5-9-7(6)8/h6H,2-5H2,1H3 |
InChI Key |
FFZVPXMJDFPNJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC1=O |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 Butyloxetan 2 One
Established Strategies for Oxetanone Ring Synthesis
The construction of the strained four-membered oxetan-2-one ring has been approached through several key strategies, primarily centered on intramolecular cyclization reactions and intermolecular cycloadditions.
Intramolecular cyclization is the most common approach to forming the oxetanone core. This typically involves the formation of an ester linkage from a 3-hydroxycarboxylic acid or its precursor.
Cyclization of β-Hydroxycarboxylic Acids: This is a cornerstone of β-lactone synthesis. The reaction involves the dehydration of a β-hydroxycarboxylic acid. wikipedia.org The process requires activating agents to facilitate the formation of the ester bond. These agents can be categorized based on which functional group they activate:
Carboxyl-Group-Activating (CGA) Reagents: These reagents, such as tosyl chloride (TsCl) or the Mitsunobu reagent (a combination of a phosphine (B1218219) and an azodicarboxylate), activate the carboxylic acid for nucleophilic attack by the hydroxyl group. researchgate.net This pathway proceeds with retention of configuration at the β-carbon.
Hydroxyl-Group-Activating (HGA) Reagents: These reagents activate the hydroxyl group, turning it into a good leaving group for intramolecular SN2 attack by the carboxylate. This pathway results in an inversion of configuration at the β-carbon. wikipedia.org
Cyclization of β-Halocarboxylic Acids: An early method for β-lactone synthesis involves the treatment of a β-halocarboxylic acid salt with a base. wikipedia.org The carboxylate anion displaces the halide on the β-carbon via an intramolecular SN2 reaction to form the ring.
[2+2] Cycloaddition: This method involves the reaction of a ketene (B1206846) with a carbonyl compound, typically an aldehyde or ketone. acs.org The reaction can be catalyzed by Lewis acids and provides a direct route to substituted oxetanones. For example, the reaction of pentanal with trimethylsilylketene has been used to synthesize 4-butyloxetan-2-one (B13423775). mcmaster.ca
Radical Cyclization: A less common but effective method is the 4-exo-trig radical cyclization. In this approach, α-ethenoyloxy radicals can cyclize in the presence of a radical initiator and a trapping agent like tributylstannane to yield β-lactones. researchgate.net Higher yields are often achieved when radical-stabilizing groups are present on the alkene. researchgate.net
| Method | Key Reactants | General Mechanism | Key Features/Stereochemistry | Reference |
|---|---|---|---|---|
| Cyclization of β-Hydroxycarboxylic Acid | β-Hydroxycarboxylic acid, activating agent (e.g., TsCl, Mitsunobu reagent) | Intramolecular dehydration/esterification | Stereochemistry depends on activating agent (retention for CGA, inversion for HGA). | wikipedia.orgresearchgate.net |
| Cyclization of β-Halocarboxylic Acid | β-Halocarboxylic acid salt, base | Intramolecular SN2 cyclization | Inversion of stereochemistry at the β-carbon. | wikipedia.org |
| [2+2] Cycloaddition | Ketene, aldehyde/ketone | Pericyclic reaction | Can be made stereoselective with chiral catalysts. Provides direct access to substituted lactones. | acs.orgresearchgate.net |
| Radical Cyclization | α-Ethenoyloxy ester, radical initiator | 4-exo-trig radical addition | Useful for specific substitution patterns; stereoselectivity can be controlled. | researchgate.net |
Achieving stereocontrol is critical, as many biologically active β-lactones are chiral. Several methods have been developed to synthesize enantiomerically enriched oxetanones.
Asymmetric [2+2] Cycloaddition: By using chiral catalysts, the cycloaddition of ketenes and aldehydes can be rendered asymmetric. For instance, C2-symmetric bissulfonamide-trialkylaluminium complexes have been successfully employed to catalyze this reaction, affording optically active 4-substituted oxetan-2-ones with significant enantiomeric excess. researchgate.net
Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to one of the reactants to direct the stereochemical outcome of the reaction. One approach involves using optically pure tricarbonyl(arene)chromium complexes as chiral auxiliaries on benzaldehydes, which then react with doubly lithiated carboxylic acids to form β-hydroxy acids that cyclize to optically pure β-lactones. google.com
Enzymatic Resolutions: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures. For example, a racemic oxetane (B1205548) can be treated with a lipase (B570770) in the presence of water or an alcohol to stereoselectively hydrolyze or transesterify one enantiomer, allowing for the separation of the other. thieme-connect.de
Stereoselective Reduction: The enantioselective reduction of β-halo ketones using a chiral reducing agent, such as a complex of lithium borohydride (B1222165) with a chiral ligand, produces a chiral halohydrin. This intermediate can then undergo cyclization via a Williamson ether synthesis-type reaction to yield an enantioenriched oxetane without racemization. acs.org
Cyclization Reactions in Oxetanone Formation
Novel Catalytic Systems in the Preparation of Substituted Oxetanones
Recent research has focused on developing more efficient, selective, and environmentally benign catalytic systems for synthesizing oxetane derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. It enables the generation of radicals under mild conditions. One strategy involves the selective generation of a radical on an alcohol via a hydrogen atom transfer (HAT) process, which then adds to a vinyl sulfonium (B1226848) ion. The resulting intermediate undergoes a 4-exo-tet cyclization to form the oxetane ring. libretexts.org
Multi-component Reactions: Catalytic systems that enable multi-component reactions offer high atom economy by combining several simple starting materials into a complex product in a single step. A copper/TFA co-catalyzed four-component reaction of an amino alcohol, formaldehyde, 3-oxetanone, and an alkyne has been developed to produce complex 3-oxetanone-derived spirocycles. libretexts.org
Oxidative Catalysis: The oxidation of precursor alcohols is a direct route to ketones. For the synthesis of unsubstituted oxetan-3-one, catalytic systems based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been employed to oxidize oxetanol, offering high yields and avoiding hazardous reagents. google.com Similarly, activated manganese dioxide (MnO₂) has been used as a recyclable oxidant for this transformation.
Heterobimetallic Catalysis: Chiral heterobimetallic complexes can provide unique reactivity and selectivity. A lanthanum/lithium heterobimetallic complex has been used to catalyze the one-pot double methylene (B1212753) transfer from a sulfur ylide to ketones, producing chiral 2,2-disubstituted oxetanes in high enantiomeric excess. rsc.org
Synthesis of 3-Butyloxetan-2-one: Specific Approaches and Challenges
The synthesis of this compound, where the butyl group is on the α-carbon to the carbonyl, presents a different challenge than the more common 4-substituted analogues. The most direct approach involves the alkylation of a pre-formed oxetan-2-one ring.
Synthetic Approach: Alkylation of a β-Lactone Enolate
The primary strategy for introducing a substituent at the 3-position is through the formation and subsequent alkylation of a β-lactone enolate. google.com
Enolate Formation: The process begins with an unsubstituted β-propiolactone. The α-hydrogens of the lactone are acidic enough to be removed by a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is typically used to quantitatively deprotonate the α-carbon, forming the lithium enolate of the β-lactone. google.comwiley-vch.de
Nucleophilic Alkylation: The resulting enolate is a potent nucleophile. wikipedia.org It can react with an electrophilic alkylating agent, such as butyl iodide or butyl bromide, in a classic SN2 reaction. The enolate attacks the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the 3-position to yield this compound. wiley-vch.deresearchgate.net
Challenges in Synthesis:
Ring Instability: The primary challenge in the chemistry of β-lactones is the high degree of ring strain (approximately 20-25 kcal/mol). acs.org This makes the ring susceptible to opening by nucleophiles, acids, or bases, and can lead to polymerization under thermal or acidic conditions. wikipedia.org The use of a strong base like LDA must be carefully controlled (e.g., at low temperatures, typically -78 °C) to favor deprotonation over nucleophilic attack on the carbonyl carbon.
Base Selection: The base used for deprotonation must be strong enough to form the enolate but must not act as a nucleophile itself, which would lead to ring-opening. Hindered bases like LDA are ideal for this purpose. wiley-vch.de
Control of Alkylation (C- vs. O-Alkylation): Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. While C-alkylation is generally favored, especially with lithium enolates, O-alkylation can be a competing side reaction, reducing the yield of the desired 3-substituted product. wikipedia.org
Electrophile Choice: As the alkylation step is an SN2 reaction, it works best with primary alkyl halides like butyl bromide or iodide. Tertiary halides are unsuitable as they would lead to elimination products. wiley-vch.de
Advanced Techniques for Isolation and Purification in Oxetanone Synthesis
The purification of oxetanones can be complicated by their potential instability and the presence of byproducts from competing reactions. A range of techniques, from standard laboratory methods to more advanced chromatographic systems, are employed.
Flash Column Chromatography: This is a widely used method for purifying organic compounds. Products are often purified by flash chromatography on silica (B1680970) gel using a suitable eluent system, such as petroleum ether/ethyl acetate (B1210297) or cyclohexane/ethyl ether. libretexts.org Automated systems can increase the efficiency and reproducibility of this process.
Distillation: For volatile and thermally stable oxetanones, distillation under reduced pressure is an effective purification method, especially for removing non-volatile impurities or catalysts. google.com
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that avoids solid supports, thereby minimizing the risk of irreversible adsorption and degradation of sensitive compounds. It is particularly effective for isolating lactones from complex mixtures, such as natural product extracts, and is a rapid and efficient technique.
Preparative and Recycling HPLC: High-Performance Liquid Chromatography (HPLC) on a preparative scale is a high-resolution technique used to obtain compounds of very high purity. Recycling HPLC is an advanced variation where unresolved peaks are recirculated through the column multiple times. This significantly enhances separation efficiency without increasing solvent consumption, making it a cost-effective and sustainable method for purifying challenging mixtures, including isomers of lactones.
| Technique | Principle | Advantages | Typical Application | Reference |
|---|---|---|---|---|
| Automated Flash Chromatography | Adsorption chromatography on a solid phase (e.g., silica) with automated gradient elution and fraction collection. | High throughput, reproducible, efficient separation of reaction mixtures. | Post-synthesis workup of crude reaction products. | |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high sample loading capacity, reduced risk of sample degradation. | Isolation of lactones from complex natural product extracts. | |
| Recycling HPLC | Preparative HPLC where unresolved fractions are passed through the column multiple times. | Enhanced separation of closely eluting compounds, solvent saving, sustainable. | Purification of isomers or compounds with very similar retention times. | |
| Reduced Pressure Distillation | Separation based on boiling point differences at reduced pressure. | Effective for volatile compounds, allows for lower boiling temperatures, preventing thermal decomposition. | Purification of relatively simple, volatile oxetanones. | google.com |
Reaction Chemistry and Mechanistic Investigations of 3 Butyloxetan 2 One
Other Reaction Pathways of the Oxetanone Core
Electrophilic Reactions and Functionalization
The reactivity of the 3-butyloxetan-2-one ring is dominated by the strain inherent in the four-membered lactone structure. Ring-opening reactions are common and can proceed via two primary mechanistic pathways: cleavage of the acyl-oxygen bond or the alkyl-oxygen bond. encyclopedia.pub The specific pathway is often dictated by the nature of the attacking species and the reaction conditions.
In the context of electrophilic reactions, the carbonyl oxygen of the lactone can be activated by coordination to a Lewis acid or a Brønsted acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. This principle is fundamental to many catalytic ring-opening polymerizations. For instance, aluminum phenoxy-imine methyl catalysts, [AlMeL₂], have been shown to be effective in the ring-opening polymerization (ROP) of rac-β-butyrolactone (BBL), a related compound. nih.gov The mechanism involves the activation of the lactone, facilitating the polymerization process. nih.gov
Functionalization of the resulting polymer, poly(3-hydroxybutyrate) (PHB), can be achieved by copolymerizing β-lactones with functional monomers. A notable example is the copolymerization of BBL with β-allyloxymethylene propiolactone (BPLOAll). nih.gov This process introduces allyl side-chain functionalities into the resulting polyester (B1180765), creating well-defined P(BBL-co-BPLOAll) copolymers. nih.gov These functional groups are then available for post-polymerization modification, expanding the utility of the material.
Anionic initiation provides another route to functionalized polymers. Depending on the initiator's nucleophilicity, the reaction can be directed to produce specific end-groups. researchgate.net For example, the use of potassium naphthalenide/18-crown-6 complex leads to α-proton abstraction, forming a potassium crotonate species that initiates polymerization. encyclopedia.pubresearchgate.net This results in a polyester functionalized with an unsaturated end group. encyclopedia.pub In contrast, initiators like potassium methoxide (B1231860) (CH₃-OK) with a crown ether can attack the carbonyl carbon, leading to acyl-oxygen bond cleavage and the formation of an alkyl crotonate. encyclopedia.pub
| Initiator System | Ring-Opening Mechanism | Resulting Functional Group | Reference |
| Potassium naphthalenide / 18-crown-6 | α-proton abstraction, then alkyl-oxygen cleavage | Unsaturated (crotonate) end-group | encyclopedia.pubresearchgate.net |
| Potassium hydride / 18-crown-6 | α-proton abstraction | Unsaturated (crotonate) end-group | encyclopedia.pub |
| Potassium alkoxides (e.g., CH₃OK) / 18-crown-6 | Nucleophilic attack at carbonyl carbon, acyl-oxygen cleavage | Alkyl crotonate | encyclopedia.pub |
| Aluminum phenoxy-imine catalysts | Coordination-insertion | Controlled polymer chain | nih.gov |
Pericyclic and Rearrangement Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org While less common than ring-opening, β-lactones like this compound can undergo specific types of pericyclic and rearrangement reactions, most notably dyotropic rearrangements.
A dyotropic rearrangement is a type of pericyclic reaction where two sigma bonds simultaneously migrate intramolecularly. rsc.orgbsj-institute.top This class of reaction has been observed in fused, tricyclic β-lactones, proceeding through stereospecific, 1,2-acyl migrations to yield bridged, spiro-γ-butyrolactones. acs.org These complex rearrangements significantly alter the molecular topology, providing access to intricate structures in a single synthetic step. acs.org
Computational studies have been instrumental in understanding the complex selectivity of these migrations. rsc.orgbsj-institute.top These studies, often employing double-hybrid functional theory for accuracy, have helped to summarize methods for controlling the reaction selectivity, providing a valuable guide for synthetic chemists in designing new reactions. rsc.orgbsj-institute.top Although much of the detailed research has been on complex, fused-ring systems, the principles are applicable to the β-lactone core. The rearrangement of β-lactams, which are structurally analogous to β-lactones, has also been studied and is thought to proceed through different mechanisms depending on the migrating group (e.g., H, alkyl, or aryl). researchgate.net
Another relevant transformation is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, a photoinduced process used to synthesize β-lactones from 1,2-dibenzoyl ethylene (B1197577) scaffolds. nih.gov This reaction proceeds via an in-situ formation of a ketene (B1206846), which then undergoes a [2+2] cycloaddition. nih.gov While this is a method for formation rather than a reaction of the lactone, it highlights the connection between β-lactones and pericyclic-type processes.
Elucidation of Reaction Kinetics and Thermodynamics
The chemical behavior of this compound, particularly its propensity to undergo ring-opening polymerization (ROP), is governed by kinetic and thermodynamic factors. The thermodynamics of lactone polymerization are heavily influenced by the ring strain of the monomer.
The Gibbs free energy of polymerization (ΔGₚ) is determined by the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization (ΔGₚ = ΔHₚ - TΔSₚ). icm.edu.pl For a polymerization to be thermodynamically favorable, ΔGₚ must be negative. The polymerization of most monomers is accompanied by a decrease in entropy (negative ΔSₚ). icm.edu.pl Therefore, the reaction must have a sufficiently negative enthalpy change, driven by the release of ring strain, to overcome the unfavorable entropy term.
Four-membered rings like β-butyrolactone possess significant ring strain, leading to a highly negative ΔHₚ, which strongly favors polymerization. icm.edu.plnih.gov This contrasts with the five-membered γ-butyrolactone, which has low ring strain and a positive ΔHₚ, making it generally non-polymerizable under standard conditions. icm.edu.plgoogle.com
| Lactone | Ring Size | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | Polymerizability | Reference |
| β-Propiolactone | 4 | -82.3 | - | High | icm.edu.pl |
| β-Butyrolactone | 4 | -71.4 | - | High | icm.edu.pl |
| γ-Butyrolactone | 5 | +7.0 | - | Low | icm.edu.pl |
| δ-Valerolactone | 6 | -28.0 | -53.9 | High | icm.edu.pl |
| ε-Caprolactone | 7 | -28.9 | - | High | icm.edu.pl |
Note: Thermodynamic values can vary with conditions (e.g., phase, temperature). The values presented are for comparison.
The kinetics of the ring-opening of β-lactones are highly dependent on the catalyst or initiator used. Studies on the ROP of rac-β-butyrolactone with zinc complexes have demonstrated rapid polymerization. mdpi.com For example, using specific thioether-amide zinc complexes with isopropanol (B130326) as an initiator, quantitative conversion of 100 monomer equivalents was achieved within one hour at 80 °C in a toluene (B28343) solution. mdpi.com The turnover frequency (TOF), a measure of catalytic activity, reached 167 h⁻¹ under these conditions. mdpi.com
Advanced Spectroscopic Characterization of 3 Butyloxetan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-butyloxetan-2-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the presence of the oxetanone ring and the butyl substituent. oregonstate.educompoundchem.comlibretexts.orgopenstax.org
Structural Assignment: In ¹H NMR, the protons on the four-membered ring exhibit characteristic shifts due to the ring strain and the influence of the adjacent carbonyl group and oxygen atom. The methine proton at the C3 position, bearing the butyl group, typically appears as a multiplet. The diastereotopic protons on the C4 carbon (adjacent to the ring oxygen) are expected at a lower field and often show complex splitting patterns due to geminal and vicinal coupling. researchgate.net The protons of the butyl chain would appear in the typical aliphatic region. oregonstate.edulibretexts.orgopenstax.org
In ¹³C NMR, the carbonyl carbon (C2) is highly deshielded and appears at a low field, characteristic of a lactone. The carbons of the oxetane (B1205548) ring (C3 and C4) also have distinct chemical shifts that confirm the cyclic structure. chemicalbook.com
Conformational Analysis: The four-membered oxetanone ring is not perfectly planar, and NMR spectroscopy, in conjunction with theoretical calculations, can be used to analyze its conformation. nih.gov Techniques such as the Nuclear Overhauser Effect (NOE) can reveal through-space proximities between protons, helping to define the preferred orientation of the butyl substituent relative to the ring. Measurement of three-bond coupling constants (³J) can be related to dihedral angles via the Karplus equation, providing further constraints on the molecule's three-dimensional structure. nih.gov For complex cases or to study dynamic processes, two-dimensional NMR experiments like NOESY are employed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on general principles and data for similar structures. Actual values may vary depending on solvent and experimental conditions.)
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| C=O (C2) | ¹³C | 170 - 175 | s |
| -CH(butyl)- (C3) | ¹³C | 40 - 45 | d |
| -CH(butyl)- (C3) | ¹H | 3.2 - 3.6 | m |
| -O-CH₂- (C4) | ¹³C | 70 - 75 | t |
| -O-CH₂- (C4) | ¹H | 4.2 - 4.8 | m |
| -CH₂- (Butyl C1') | ¹³C | 30 - 35 | t |
| -CH₂- (Butyl C1') | ¹H | 1.6 - 1.9 | m |
| -CH₂- (Butyl C2') | ¹³C | 27 - 31 | t |
| -CH₂- (Butyl C2') | ¹H | 1.3 - 1.5 | m |
| -CH₂- (Butyl C3') | ¹³C | 22 - 26 | t |
| -CH₂- (Butyl C3') | ¹H | 1.3 - 1.5 | m |
| -CH₃ (Butyl C4') | ¹³C | 13 - 15 | q |
| -CH₃ (Butyl C4') | ¹H | 0.8 - 1.0 | t |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within this compound. slideshare.net These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. msu.edu
The most prominent feature in the IR spectrum of a β-lactone is the carbonyl (C=O) stretching vibration. Due to the high ring strain in the four-membered ring, this band appears at a significantly higher frequency (typically 1820-1850 cm⁻¹) compared to less strained lactones (like γ-lactones, ~1770 cm⁻¹) or acyclic esters (1735-1750 cm⁻¹). youtube.comresearchgate.net This high-frequency absorption is a definitive marker for the β-lactone ring. libretexts.org
Other key vibrational modes include the C-O-C stretching of the ester linkage, and the various C-H stretching and bending modes of the butyl group and the oxetanone ring. nih.gov
Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide complementary information. For instance, the symmetric vibrations of the carbon skeleton may be more intense in the Raman spectrum. chemicalbook.comacs.orgmdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Strong |
| C=O Stretch (β-Lactone) | 1820 - 1850 | Very Strong | Medium |
| CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |
| C-O Stretch (Ester) | 1050 - 1250 | Strong | Weak-Medium |
| Ring Vibrations | 800 - 1000 | Medium | Medium-Strong |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to deduce its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₁₄O₂).
Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes characteristic fragmentation. The fragmentation pathways are predictable based on the stability of the resulting ions and neutral fragments. nih.gov Key fragmentation processes for esters and cyclic compounds include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and ring-opening reactions. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net
Expected fragmentation pathways for this compound (MW = 142.19 g/mol ) include:
Loss of the butyl radical: Cleavage of the C-C bond between the ring and the butyl chain would result in a fragment ion at m/z 85.
Ring cleavage: The strained four-membered ring can fragment in several ways. A common pathway for β-lactones is cleavage into an alkene and carbon dioxide, or into a ketone and ketene (B1206846). For example, cleavage could lead to the loss of CO₂ (44 Da) or ethenone (CH₂=C=O, 42 Da).
Acylium ion formation: Cleavage adjacent to the carbonyl group is common. This could lead to various acylium ions depending on the rearrangement.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 113 | [M - C₂H₅]⁺ | Loss of ethyl radical from butyl chain |
| 85 | [M - C₄H₉]⁺ | α-cleavage, loss of butyl radical |
| 71 | [C₄H₇O]⁺ | Ring opening followed by cleavage |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or acylium ion from rearrangement |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. uobabylon.edu.iq For this compound, the key chromophore is the carbonyl group of the lactone. masterorganicchemistry.com
The most relevant electronic transition for saturated esters and lactones is the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group (an n → π* transition). spectrabase.com This transition is characteristically weak (low molar absorptivity, ε < 100) and occurs in the UV region, typically between 260-300 nm. masterorganicchemistry.comspectrabase.com The π → π* transition for the carbonyl group occurs at a much shorter wavelength (higher energy), usually in the vacuum UV region (<200 nm), and is not typically observed on standard instruments. uobabylon.edu.iq
Emission spectroscopy (fluorescence) is generally not a significant characterization method for simple aliphatic esters like this compound. After an electron is excited, non-radiative decay pathways are typically much more efficient than radiative emission (fluorescence), meaning the compound is not expected to be fluorescent. nih.gov
Table 4: Expected Electronic Spectroscopy Data for this compound
| Parameter | Expected Value |
|---|---|
| λₘₐₓ (Absorption Maximum) | ~260 - 300 nm |
| Electronic Transition | n → π* |
| Molar Absorptivity (ε) | Low (< 100 L mol⁻¹ cm⁻¹) |
| Emission (Fluorescence) | Negligible |
Hyphenated Spectroscopic Methods and Chemometric Approaches in Oxetanone Analysis
In modern analytical chemistry, spectroscopic techniques are often combined, or "hyphenated," with separation methods to analyze complex mixtures. Furthermore, computational chemometric methods are increasingly used to extract meaningful information from large spectroscopic datasets.
Hyphenated Methods: The combination of a separation technique with a spectroscopic detector provides enhanced analytical power for both qualitative and quantitative analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for the analysis of volatile compounds like this compound. GC separates the compound from other components in a mixture, and the MS provides immediate molecular weight and fragmentation data for positive identification. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For less volatile derivatives or for analyzing complex reaction mixtures without isolation, LC can be coupled with an NMR spectrometer. This allows for the acquisition of full NMR spectra on separated components, providing definitive structural information.
Chemometric Approaches: Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. When applied to spectroscopy, it can be used for quantitative analysis, classification, and process monitoring.
Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression can be used to build quantitative models from spectroscopic data (e.g., FTIR or Raman spectra). compoundchem.com For example, a PLS model could be trained on the FTIR spectra of various mixtures with known concentrations of this compound. This model could then be used to rapidly predict the concentration of the compound in new, unknown samples based solely on their FTIR spectrum, often without the need for chromatographic separation. compoundchem.com
Pattern Recognition: Methods such as Principal Component Analysis (PCA) can be used to analyze and compare spectra from different samples, identifying similarities or differences that can be used for quality control or classification of oxetanone-containing products.
Theoretical and Computational Investigations of 3 Butyloxetan 2 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-butyloxetan-2-one. These ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation to predict molecular characteristics without reliance on empirical data. wikipedia.orgsolubilityofthings.comnumberanalytics.com They are crucial for elucidating the electronic structure and stability of oxetanones. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex organic molecules. columbia.edu DFT calculations are used to determine the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org
In the context of oxetanones, DFT is applied to:
Predict molecular geometries and vibrational frequencies.
Calculate electronic properties such as orbital energies and charge distributions.
Assess the relative stabilities of different conformations and isomers. nih.gov
Investigate reaction pathways and transition states for reactions involving the oxetanone ring. mdpi.com
For instance, DFT calculations have been employed to study the ring-opening polymerization of β-butyrolactone, a related compound, providing insights into the reaction mechanism. mdpi.com Theoretical reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, have also become powerful tools for the semi-quantitative study of organic reactivity. nih.gov
Computational Analysis of Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools for the detailed analysis of chemical reaction mechanisms. smu.edu By mapping the potential energy surface (PES), researchers can identify stationary points such as reactants, products, intermediates, and transition states. nih.gov
The process typically involves:
Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants and products, as well as the first-order saddle points corresponding to transition states.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it connects the intended reactants and products. nih.gov
Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and provides the zero-point vibrational energy (ZPVE) for more accurate energy calculations.
For example, in the study of the ring-opening polymerization of rac-β-butyrolactone, DFT calculations were used to isolate structures and validate them as minima or transition states through vibrational frequency calculations. mdpi.com The free energy pathway was mapped out, identifying key intermediates and transition states, with the highest free energy barrier being consistent with the experimental temperature requirements. mdpi.com This type of analysis, which dissects a reaction into distinct phases, offers a deep understanding of the sequence of bond-breaking and bond-forming events. nih.gov
Molecular Modeling and Dynamics Simulations of this compound Systems
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. vscht.cz Molecular dynamics (MD) simulations, a key component of molecular modeling, allow for the study of the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing insights into dynamic processes. nih.govyoutube.com
While specific MD simulations for this compound are not widely documented in the provided search results, the methodology is broadly applicable to such systems. Applications would include:
Conformational Analysis: Exploring the different spatial arrangements of the butyl group and the oxetanone ring and their relative energies.
Solvation Effects: Simulating the molecule in various solvents to understand how the solvent environment influences its structure and reactivity.
Polymer Dynamics: In the context of poly(3-hydroxybutyrate) (PHB), which is derived from related lactones, MD simulations can be used to study the physical properties and dynamics of the polymer chains.
Specialized hardware, such as the Anton supercomputer, has been developed to dramatically accelerate MD simulations, enabling the study of long-timescale biological phenomena like protein folding, which were previously inaccessible.
Predictive Modeling for Structure-Reactivity Relationships in Oxetanone Chemistry
Predictive modeling aims to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. These models correlate the chemical structure with physical, chemical, or biological activity. nih.gov
In oxetanone chemistry, such models can be used to:
Predict the reactivity of different substituted oxetanones in, for example, ring-opening reactions.
Estimate physical properties like boiling point or solubility based on molecular descriptors.
Guide the design of new oxetanone derivatives with desired properties.
One approach to building these models involves representing chemical reactions as a combination of reactant and product mixtures, encoded by molecular descriptors. nih.gov This allows for the prediction of reaction outcomes or rates without explicit labeling of the reaction center.
Applications of Machine Learning in Oxetanone Chemistry
Machine learning (ML), a subset of artificial intelligence, is increasingly being used in chemistry to analyze complex datasets and build predictive models. mdpi.comengineering.org.cn ML algorithms can learn from data to identify patterns and make predictions, often with higher speed and accuracy than traditional methods. engineering.org.cnnih.gov
Potential applications of ML in the study of this compound and related compounds include:
Predicting Quantum Chemical Properties: Well-trained ML models can predict properties like energies and forces with an accuracy comparable to quantum chemical calculations but at a fraction of the computational cost. engineering.org.cn
Accelerating Catalyst Discovery: ML can be used to screen potential catalysts for reactions like the ring-opening polymerization of oxetanones, identifying promising candidates for experimental investigation.
Analyzing Spectroscopic Data: ML algorithms can classify and interpret complex spectra (e.g., IR, NMR), which could be useful for characterizing oxetanone compounds and their reaction products. ed.gov
Developing Force Fields for MD Simulations: ML is being used to create more accurate and transferable force fields for molecular dynamics simulations.
The development of large molecular databases is crucial for training robust ML models. rsc.org While still an emerging field, the application of ML holds significant promise for advancing the understanding and application of oxetanone chemistry. uni-muenster.de
Applications in Materials Science and Organic Synthesis Non Biomedical/non Clinical
Polymer and Copolymer Development from 3-Butyloxetan-2-one Monomers
The ring-opening polymerization (ROP) of β-lactones like this compound is an effective method for producing polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. mdpi.com The ring strain of the lactone monomer facilitates polymerization, which can be controlled to produce polymers with specific microstructures (syndiotactic, isotactic, or atactic) depending on the catalyst and conditions employed. justia.com This chemical synthesis route offers greater flexibility in tailoring polymer properties compared to the biosynthetic pathways that are limited to producing isotactic PHAs. justia.com
The homopolymer of this compound is a type of poly(3-hydroxyheptanoate). More commonly, this compound is used as a comonomer to create copolymers with tailored properties. justia.com Copolymerization with other lactones, such as β-butyrolactone (the monomer for the well-known poly(3-hydroxybutyrate) or PHB), allows for the modification of thermal and mechanical properties. justia.comresearchgate.net For instance, incorporating this compound into a PHB polymer chain can reduce the melting temperature (T_m) and improve mechanical flexibility, overcoming some of the brittleness associated with pure PHB. researchgate.net
Copolymers can be synthesized as random, block, alternating, or graft structures, each imparting unique characteristics to the final material. byjus.comwikipedia.org The synthesis of copolymers from lactone monomers can be achieved using various catalyst systems, including yttrium-based catalysts, to control the polymer's composition and stereochemistry. justia.com This control is crucial for developing materials with specific performance attributes, from rigid plastics to flexible elastomers. researchgate.net
| Comonomer 1 | Comonomer 2 | Catalyst System | Resulting Copolymer Type | Key Advantage |
|---|---|---|---|---|
| β-butyrolactone (BBL) | 4-butyloxetan-2-one | Yttrium-based Precatalyst | Polyhydroxyalkanoate (PHA) copolymer | Controlled microstructure and tailored thermal properties (e.g., T_m). |
Utility as a Synthon in Complex Organic Molecule Synthesis
In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. govtgirlsekbalpur.comwikipedia.org this compound serves as a valuable synthon due to the high reactivity of its β-lactone ring. The ring can be opened by a wide range of nucleophiles, allowing for the stereocontrolled introduction of a β-hydroxy acid moiety or its derivatives into a more complex structure.
This reactivity makes β-lactones, including this compound, sought-after intermediates for producing diverse organic molecules. mdpi.com The ring-opening reaction can be initiated by various reagents, leading to a variety of functionalized products. For example, reaction with amines yields β-amino acids, while reaction with alcohols produces β-hydroxy esters. This versatility is a cornerstone of its utility in multi-step organic synthesis, providing a reliable pathway to complex molecular architectures that are often found in natural products. uni-muenster.detechexplorist.com The ability to control the stereochemistry during the synthesis and subsequent ring-opening of the lactone is a significant advantage, enabling the construction of specific isomers of the target molecule. rsc.org
Development of Specialty Chemicals and Intermediate Compounds
Beyond its role in polymerization and complex synthesis, this compound is an important intermediate in the production of specialty chemicals. trecora.com3vsigma.com Specialty chemicals are materials produced for specific, performance-enhancing applications and are generally manufactured in lower volumes than commodity chemicals. trecora.com
The chemical transformations of this compound can lead to a variety of valuable compounds. For example, its derivatives can be used in the formulation of unique materials where specific functional groups are required. The development of catalysts for the ring-expansion carbonylation of epoxides has made β-lactones more accessible, positioning them as key intermediates for a range of industrial chemicals. mdpi.com The ability to generate compounds with precise stereochemistry from chiral β-lactones adds significant value, as the biological or material properties of a molecule can be highly dependent on its isomeric form.
| Reactant | Reaction Type | Product Class | Potential Application Area |
|---|---|---|---|
| Nucleophile (e.g., Amine, Alcohol, Grignard Reagent) | Ring-Opening Reaction | β-substituted Carboxylic Acid Derivatives | Precursors for fine chemicals and functional materials |
| Initiator/Catalyst | Ring-Opening Polymerization | Polyhydroxyalkanoates (PHAs) | Biodegradable plastics and elastomers |
Sustainable and Biodegradable Material Research
A primary driver for the research into this compound and its polymers is the increasing demand for sustainable and biodegradable materials to replace conventional petroleum-based plastics. researchgate.netprimebiopol.com Polymers derived from this monomer, as part of the broader polyhydroxyalkanoate (PHA) family, are recognized for their potential to biodegrade in various environments. mdpi.comnih.gov
The ester linkages in the backbone of PHA polymers are susceptible to hydrolysis and enzymatic degradation by microorganisms, breaking the polymer down into smaller, environmentally benign molecules. researchgate.netcmu.edu Research focuses on creating copolymers that balance desirable physical properties (strength, flexibility, processability) with a controlled rate of biodegradation. cmu.edu By adjusting the comonomer ratios—for example, by copolymerizing this compound with other lactones—researchers can fine-tune these properties. justia.com This allows for the design of materials suitable for specific applications, from single-use packaging to agricultural films, that are intended to break down after their functional lifetime, thus mitigating plastic pollution. researchgate.netlibretexts.org The use of lactones as monomers is considered a key strategy in the transition toward a more sustainable and circular bio-based economy. mdpi.com
Perspectives and Future Research Directions
Innovations in Synthesis and Derivatization of 3-Butyloxetan-2-one
The synthesis of β-lactones, including this compound, has evolved significantly, with modern methods prioritizing efficiency, selectivity, and sustainability. A leading innovative approach is the ring-expansion carbonylation (REC) of epoxides, which is recognized as an atom-economical route to β-lactone production. mdpi.com For the synthesis of this compound, this would involve the carbonylation of its corresponding epoxide precursor, 1,2-epoxyhexane. This reaction is typically facilitated by bimetallic catalyst systems with the general formula [Lewis acid]⁺[Co(CO)₄]⁻, which have demonstrated high activity and selectivity under relatively mild conditions. mdpi.com Research into heterogenized versions of these catalysts is ongoing to improve industrial scalability by simplifying catalyst separation and recycling. mdpi.com
Alternative innovative synthetic strategies include:
One-Step Electrocatalysis: A novel method involves the electrochemical synthesis from CO₂ and dienes, representing a sustainable pathway that utilizes a greenhouse gas as a C1 feedstock. acs.org
Classical Ring Closure: Traditional methods like the cyclization of β-halocarboxylic acids or the Masamune lactonization of β-hydroxy thiopyridyl esters continue to be refined. google.commcmaster.ca However, these routes can be hampered by side reactions, prompting research into milder and more selective conditions. google.com
In the context of derivatization , the primary application for this compound is its function as a monomer. The most significant derivatization is its conversion into polymers through ring-opening polymerization (ROP) , which yields polyesters. mdpi.comnih.govtandfonline.com This process transforms the small molecule into a high-molecular-weight macromolecule with distinct properties. This application aligns with the green chemistry principle of avoiding unnecessary temporary modifications like protecting groups, as the monomer is directly incorporated into the final polymer structure. nih.govacs.org
For analytical purposes, derivatization techniques are employed to enhance detectability in methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). libretexts.org This typically involves ring-opening the lactone to form the corresponding β-hydroxy carboxylic acid, which can then be converted to a more volatile or detectable derivative, such as a silyl (B83357) ester. libretexts.org
Unexplored Reactivity and Catalysis Paradigms
The reactivity of this compound is dominated by its susceptibility to ring-opening due to the inherent strain of the four-membered ring. The most explored paradigm is the catalytic ring-opening polymerization (ROP) . mdpi.comacs.org Future research is focused on discovering new catalytic systems that offer greater control over the polymerization process.
Emerging Catalysis Paradigms:
Organocatalysis: N-Heterocyclic carbene-carbodiimide (NHC-CDI) betaines and other strong organobases are being investigated as metal-free catalysts for the ROP of β-lactones. acs.org These systems offer an alternative to metal-based catalysts, which can be advantageous for biomedical applications where metal contamination is a concern.
Regioselective Catalysis: A key area of exploration is the development of catalysts that can selectively cleave either the alkyl C–O bond or the acyl C(=O)–O bond of the lactone ring. chinesechemsoc.org This regioselectivity, often studied using Density Functional Theory (DFT) calculations, directly influences the structure of the resulting polymer's end groups and, consequently, its material properties. chinesechemsoc.orgmdpi.com For instance, certain cobalt-based catalyst systems, in the presence of CO₂, have been shown to favor alkyl C–O bond cleavage. chinesechemsoc.org
Lewis Acid-Mediated Fragmentation: Beyond polymerization, the reaction of β-lactones with Lewis acids can induce fragmentation or rearrangement to yield different classes of compounds. nih.govrsc.org The full synthetic potential of these reactions for this compound remains an area ripe for exploration.
Unexplored reactivity could also include its participation in multicomponent reactions. The ability to copolymerize β-lactones with other monomers like epoxides, anhydrides, and CO₂ using a single catalyst system is a cutting-edge area of research that allows for the synthesis of sustainable polymers with finely tunable properties. acs.org
Advancements in Spectroscopic and Computational Characterization
Modern analytical techniques are crucial for characterizing this compound and understanding its behavior. While a complete spectral database for this specific compound is not widely published, its characteristics can be accurately predicted based on data from analogous β-lactones.
Spectroscopic Characterization:
NMR Spectroscopy: The structure of this compound would be confirmed by ¹H and ¹³C NMR. By analogy with similar compounds like β-heptanolactone, the ¹H NMR spectrum is expected to show characteristic signals for the methine proton on the carbon bearing the butyl group (C4), and the diastereotopic protons of the CH₂ group in the ring (C3). mdpi.com The ¹³C NMR spectrum would feature a distinctive downfield signal for the carbonyl carbon around 168 ppm and signals for the three carbons of the oxetane (B1205548) ring. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying the strained carbonyl group of the β-lactone ring, which typically exhibits a strong absorption band at a higher frequency (around 1820-1840 cm⁻¹) compared to less strained esters or larger lactone rings.
Mass Spectrometry (MS): GC-MS would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Computational Characterization: Computational chemistry provides deep insights where experimental data is challenging to obtain.
Density Functional Theory (DFT): DFT is widely used to model the reaction mechanisms of β-lactones, particularly in polymerization. acs.orgchinesechemsoc.orgmdpi.com It allows researchers to calculate the energies of transition states and intermediates, providing a detailed understanding of the catalytic cycle and the factors controlling regioselectivity and stereoselectivity. chinesechemsoc.orgmdpi.com
Conformational and Chiral Recognition Studies: Computational methods like Hartree-Fock and DFT are employed to study the conformational preferences of β-lactones and their interactions with other molecules, which is particularly important for understanding chiral recognition mechanisms. researchgate.net
Below is a table of computed properties for a structurally related compound, 4-(3-Tert-butyloxetan-3-yl)butan-2-one, illustrating the type of data generated through computational characterization. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.27 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 184.146329876 Da | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Broader Impact on Green Chemistry and Sustainable Materials
The study and application of this compound are deeply intertwined with the goals of green chemistry and the development of a circular economy. acs.org Its impact is primarily realized through its role as a building block for sustainable materials.
Use of Renewable Feedstocks (Principle #7): While many chemical feedstocks are petroleum-based, there is a major research push to produce the epoxide precursors to β-lactones from renewable biomass. acs.orgresearchgate.net This would make polymers derived from this compound fully bio-based, reducing reliance on fossil fuels. kahedu.edu.in
Atom Economy and Waste Prevention (Principles #1 & #2): Synthetic methods like ring-expansion carbonylation and ring-opening polymerization are highly atom-economical, meaning a large percentage of the atoms in the reactants are incorporated into the final product. mdpi.comacs.org This minimizes the generation of chemical waste, a core tenet of green chemistry. nih.gov
Catalysis (Principle #9): The synthesis and polymerization of this compound rely heavily on catalysis rather than stoichiometric reagents. acs.org Catalysts are used in small amounts and can facilitate many reaction cycles, which reduces waste and energy consumption compared to single-use reagents. nih.gov
Designing for Degradation (Principle #10): The primary end-products of this compound research are biodegradable polymers. nih.gov These materials are explicitly designed to break down into innocuous substances after their useful life, preventing the long-term environmental accumulation associated with conventional plastics. nih.gov The global sustainable materials market is expanding rapidly, with projections expecting it to exceed $1 trillion by 2034, driven by the increasing demand for eco-friendly products across industries. nih.gov The development of monomers like this compound is critical to this transition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
